molecular formula C6H9NO4 B1418093 Ethyl 2-(hydroxyimino)-3-oxobutanoate CAS No. 5408-04-8

Ethyl 2-(hydroxyimino)-3-oxobutanoate

Cat. No. B1418093
CAS RN: 5408-04-8
M. Wt: 159.14 g/mol
InChI Key: HVTHITHXCDMTDK-SNAWJCMRSA-N
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Description

Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as Oxyma, is an oxime of ethyl cyanoacetate . It is used as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC), in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC due to its pronounced acidity .


Synthesis Analysis

The synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate . The reaction of alkylaromatic α-hydroxyamino oximes with ethyl acetoacetate yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones . Another synthesis method involves the oximation of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with ethyl nitrite in the presence of multi-pore activated-K2CO3 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate can be analyzed using various techniques such as NMR, IR, MS, and X-ray single crystal diffraction . The InChI and SMILES notations provide a textual representation of the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-(hydroxyimino)-3-oxobutanoate is utilized in the synthesis of various heterocyclic compounds. For example, it serves as a precursor in the synthesis of pyrazine derivatives, a process that involves its treatment with phosphites and oxidants (Zaragoza & Gantenbein, 2017). Additionally, it plays a role in the generation of trifluoromethyl heterocycles, showcasing its versatility as an intermediate (Honey, Pasceri, Lewis, & Moody, 2012).

Isotopic Labeling in Protein NMR Studies

This compound is also significant in the field of nuclear magnetic resonance (NMR) spectroscopy. It has been used in an optimized isotopic labeling strategy for the specific labeling of Ile methyl-γ(2) groups in proteins, which aids in the study of large molecular weight proteins (Ayala et al., 2012).

Biocatalytic Reduction Studies

In biocatalysis, ethyl 2-(hydroxyimino)-3-oxobutanoate has been a subject of study for stereoselective reduction. Different microorganisms, like marine microalgae and fungi, have been tested for their ability to reduce this compound to hydroxy esters with high selectivity and yield, demonstrating its role in understanding enzymatic processes (Ishihara et al., 2001), (Iwamoto et al., 2000).

Advanced Organic Synthesis

The compound is integral in advanced organic synthesis processes, like the preparation of ethyl 2-oxo-2H-chromene-3-carboxylates and other similar derivatives. These synthesis processes are crucial for the development of compounds with potential pharmacological activities (Sairam, Saidachary, & Raju, 2015).

Peptide Synthesis

Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as Oxyma, has been identified as an efficient additive in peptide synthesis. It offers a safer alternative to benzotriazole-based reagents and displays remarkable capacity in inhibiting racemization during peptide bond formation, crucial in the field of medicinal chemistry (Subirós‐Funosas et al., 2009).

Antioxidant Properties

Research on ethyl 2-(hydroxyimino)-3-oxobutanoate derivatives has also explored their antioxidant properties. These studies help in understanding the compound's potential in combating oxidative stress, a key factor in numerous diseases (Stanchev et al., 2009).

Safety And Hazards

Ethyl 2-(hydroxyimino)-3-oxobutanoate, like many chemicals, should be handled with care to avoid hazards. It’s important to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes . It’s also crucial to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHITHXCDMTDK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(hydroxyimino)-3-oxobutanoate

CAS RN

5408-04-8
Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10758
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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